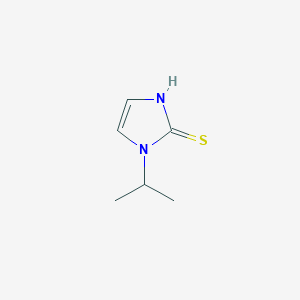

1-(propan-2-yl)-1H-imidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemodivergent Synthesis of N-(pyridin-2-yl)amides

Scientific Field

This research falls under the field of Organic Chemistry, specifically focusing on the synthesis of complex organic compounds.

Application

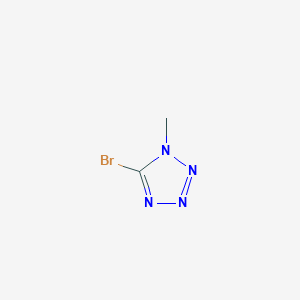

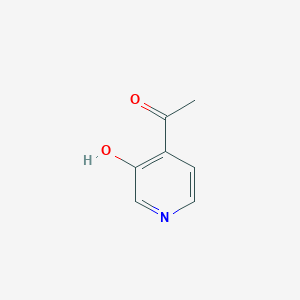

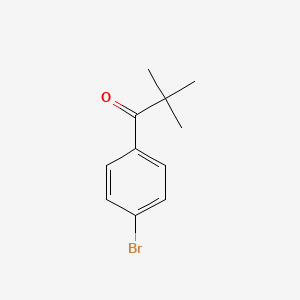

N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines have received great attention due to their varied medicinal applications. They were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .

Method of Application

N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

Results or Outcomes

The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .

Synthesis of Thiophene Derivatives

Scientific Field

This research is in the field of Medicinal Chemistry, with a focus on the synthesis of thiophene derivatives.

Application

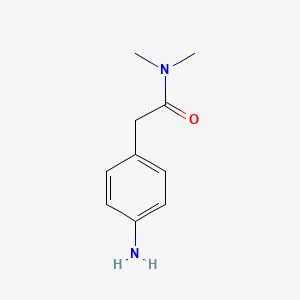

Thiophene-based analogs have been the focus of many scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Method of Application

The mechanism has gone through a prominent reaction of the dipotassium 2,2-dicyanoethene-1,1-bis(thiolate) 256 with Merrifield resin 255 to generate polymer-supported 2,2-dicyanoethene-1,1-bis(thiolate) 257 .

Results or Outcomes

The research resulted in the successful synthesis of thiophene derivatives, which are essential heterocyclic compounds and show a variety of properties and applications .

Nomenclature of Organic Compounds

Scientific Field

This research falls under the field of Organic Chemistry, specifically focusing on the nomenclature of organic compounds.

Application

The compound “1-(propan-2-yl)-1H-imidazole-2-thiol” can have multiple names according to the current IUPAC recommendations. The substituent group can be named ‘propan-2-yl’, ‘isopropyl’, or ‘1-methylethyl’ .

Method of Application

The method of application involves using the IUPAC nomenclature rules to name the compound .

Results or Outcomes

The research resulted in the identification of multiple names for the compound “1-(propan-2-yl)-1H-imidazole-2-thiol” according to the IUPAC nomenclature .

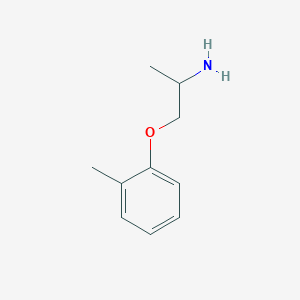

Synthesis of Aryloxy-Propan-2-yl

Scientific Field

This research is in the field of Medicinal Chemistry, with a focus on the synthesis of Aryloxy-Propan-2-yl.

Application

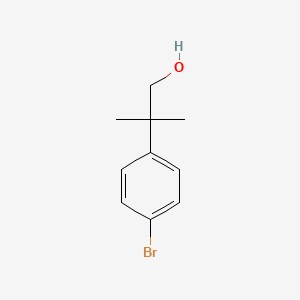

One of the mexiletine intermediates is the chiral secondary alcohol 1- (2,6-dimethylphenoxy)propan-2-ol or the corresponding acetate .

Results or Outcomes

The research resulted in the successful synthesis of Aryloxy-Propan-2-yl, which are essential heterocyclic compounds and show a variety of properties and applications .

Safety And Hazards

The safety information for “1-(propan-2-yl)-1H-imidazole-2-thiol” indicates that it has the following hazard statements: H227, H315, H319, H335 . These correspond to the following hazards: combustible liquid, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

properties

IUPAC Name |

3-propan-2-yl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-5(2)8-4-3-7-6(8)9/h3-5H,1-2H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKICUDDIHZLHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CNC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30500609 |

Source

|

| Record name | 1-(Propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(propan-2-yl)-1H-imidazole-2-thiol | |

CAS RN |

61640-26-4 |

Source

|

| Record name | 1-(Propan-2-yl)-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30500609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B1281462.png)

acetic acid](/img/structure/B1281463.png)